molecular formula C19H17ClN4O2S B2847233 2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 896170-92-6

2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B2847233
CAS No.: 896170-92-6
M. Wt: 400.88
InChI Key: MPFZJUFLALKCMM-UHFFFAOYSA-N
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Description

2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H17ClN4O2S and its molecular weight is 400.88. The purity is usually 95%.
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Scientific Research Applications

Applications in Drug Discovery and Pharmaceutical Chemistry

Research on compounds structurally related to "2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide" often focuses on their potential pharmaceutical applications. For instance, the exploration of sulfonamide derivatives incorporating piperazine, amino alcohol, and 1,3,5-triazine structural motifs has shown promise in inhibiting carbonic anhydrase isoforms, which are relevant for developing unconventional anticancer drugs targeting hypoxia-induced conditions (Havránková et al., 2018). Such research underscores the potential of these compounds in medicinal chemistry, especially for targeting specific biochemical pathways or enzymes.

Agricultural Chemistry and Herbicide Development

Compounds with chloroacetanilide and triazine components have been extensively studied for their use as herbicides. Research on the metabolism and mode of action of chloroacetanilide herbicides, such as acetochlor, provides valuable information on their environmental behavior and safety profile. For example, studies on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes shed light on their biological degradation and potential toxicological effects (Coleman et al., 2000). Understanding these aspects is crucial for developing safer and more effective agricultural chemicals.

Material Science and Molecular Imprinting

In material science, the design of photoresponsive molecularly imprinted hydrogels using azobenzene-containing functional monomers demonstrates innovative applications of compounds in creating smart materials. These materials can photoregulate the release and uptake of pharmaceuticals in aqueous media, highlighting the potential of such compounds in developing responsive drug delivery systems (Gong et al., 2008).

Antimicrobial Research

The synthesis and antimicrobial study of new fused thiazolo[3,2-b]triazine, triazolo[4,3-b]triazine, and 1,2,4-triazinone derivatives, including their reactivity with various nucleophiles, indicate the breadth of research into compounds that could serve as bases for developing new antimicrobial agents. These studies are pivotal for discovering novel treatments against resistant bacterial and fungal strains (El-Shehry et al., 2020).

Properties

IUPAC Name

2-[[6-[(4-chlorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S/c1-12-2-8-15(9-3-12)21-17(25)11-27-19-22-18(26)16(23-24-19)10-13-4-6-14(20)7-5-13/h2-9H,10-11H2,1H3,(H,21,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFZJUFLALKCMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.